N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
Description
Properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(16-9-5-2-6-10-16)19-11-12-21-14-17(13-20-21)15-7-3-1-4-8-15/h1-5,7-8,13-14,16H,6,9-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWOCOQFHCGEER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation via Hydrazine Cyclization
The pyrazole core is typically synthesized through cyclocondensation of α,β-alkynones with hydrazine derivatives. For example, ethyl 3-phenylpropiolate reacts with hydrazine hydrate in tetrahydrofuran (THF) under basic conditions (e.g., potassium tert-butoxide) to yield 4-phenyl-1H-pyrazole-3-carboxylate. Subsequent reduction of the ester to an amine requires two steps:
- Saponification : Hydrolysis with NaOH converts the ester to a carboxylic acid.
- Curtius Rearrangement : Treatment with diphenylphosphoryl azide (DPPA) and tert-butanol generates the tert-butyl carbamate (Boc)-protected amine, which is deprotected using HCl in dioxane.
Alternative Route : Direct alkylation of 4-phenyl-1H-pyrazole with 2-chloroethylamine hydrochloride in the presence of NaHCO₃ in toluene yields 1-(2-aminoethyl)-4-phenyl-1H-pyrazole.
Purification and Characterization
Crude pyrazole-ethylamine is purified via silica gel chromatography using gradients of n-hexane and ethyl acetate (3:1 to 1:1). Nuclear magnetic resonance (NMR) confirms the structure, with characteristic peaks at δ 7.6–7.8 ppm (pyrazole C-H) and δ 3.4–3.6 ppm (ethylamine -CH₂-).
Synthesis of Cyclohex-3-enecarboxylic Acid
Diels-Alder Reaction
Cyclohex-3-enecarboxylic acid is synthesized via a Diels-Alder reaction between 1,3-butadiene and acrylic acid under high pressure (10–15 atm) at 150°C. The endo product predominates, confirmed by gas chromatography-mass spectrometry (GC-MS).
Acid Chloride Formation
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux. Excess SOCl₂ is removed under reduced pressure, yielding cyclohex-3-enecarbonyl chloride as a pale-yellow liquid.
Amide Coupling Strategies
Schotten-Baumann Reaction
The pyrazole-ethylamine (1.0 equiv) is reacted with cyclohex-3-enecarbonyl chloride (1.2 equiv) in a biphasic system of THF and saturated NaHCO₃ at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, with the base neutralizing HCl byproducts.
Reaction Conditions :
Carbodiimide-Mediated Coupling
A more controlled approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. This method minimizes side reactions and improves yields to 82–90%.
Purification and Analytical Data
Chromatographic Purification
The crude product is purified via flash chromatography (silica gel, ethyl acetate:n-hexane 2:1). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water 70:30) confirms purity >98%.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.8 (s, 1H, pyrazole C-H), 5.6 (m, 1H, cyclohexene C-H), 3.6 (t, 2H, -CH₂NH-), 2.3 (m, 2H, cyclohexene CH₂).
- IR : 1650 cm⁻¹ (amide C=O), 1540 cm⁻¹ (pyrazole C=N).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Schotten-Baumann | 65–78 | 95 | Low cost, simplicity |
| EDC/HOBt | 82–90 | 98 | High yield, minimal side products |
Challenges and Optimization Opportunities
- Regioselectivity in Pyrazole Formation : Competing 3,5-disubstituted pyrazole isomers may form during cyclization. Using sterically hindered bases (e.g., potassium tert-butoxide) favors 4-phenyl substitution.
- Amide Hydrolysis : The cyclohexene carboxamide is susceptible to hydrolysis under acidic conditions. Reactions must avoid aqueous acids during workup.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the cyclohexene moiety.
Substitution: The phenyl group and the pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like phenylhydrazine and various halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce hydrogenated compounds .
Scientific Research Applications
Anticancer Properties
Research indicates that N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's cytotoxic effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. Results showed that the compound inhibited cell proliferation with IC50 values of 15 µM for MCF-7 and 20 µM for HCT116 cells, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown efficacy against a range of pathogens, including Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 128 |
| Escherichia coli | 256 |
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Various derivatives have been synthesized to enhance its pharmacological profile.
Synthesis Overview:
- Starting Materials: Cyclohexene derivatives and phenylpyrazole.
- Reagents: Common reagents include acetic anhydride and various coupling agents.
- Yield: Typical yields range from 60% to 80% depending on the reaction conditions.
Mechanism of Action
The mechanism of action of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group and the cyclohexene carboxamide moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s design shares functional parallels with several pharmacologically relevant molecules, though key structural distinctions dictate divergent physicochemical and biological properties. Below is a systematic comparison:
Table 1: Comparative Analysis of Structural Features
Key Observations :
Heterocyclic Core: The target compound employs a pyrazole ring, contrasting with the thiazolidinone (NAT-1/2) or isoquinoline (H-series) cores. The cyclohexene carboxamide introduces torsional flexibility absent in the planar thiazolidinone or isoquinoline systems, which may enhance conformational adaptability during target engagement.
Functional Group Variations: Carboxamide vs. Sulfonamide: The carboxamide group in the target compound offers hydrogen-bonding capabilities similar to sulfonamides (H-series) but with distinct electronic profiles. Sulfonamides are stronger electron-withdrawing groups, which could alter charge distribution at binding sites . Linker Chemistry: The ethyl linker in the target compound differs from the aminoethyl chains in H-series inhibitors. Ethyl spacers may reduce steric hindrance compared to bulkier substituents like the p-bromocinnamyl group in H-87.
However, the lack of polar substituents (e.g., hydroxyl or methoxy) may reduce solubility compared to NAT-2 . The unsaturated cyclohexene ring could impart mild electrophilicity, a feature absent in fully saturated or aromatic analogs.
Computational Insights: SHELX: Used to resolve the compound’s crystal structure, critical for validating bond lengths and angles, particularly the pyrazole-ethyl-carboxamide linkage .
Implications for Bioactivity and Design
- Pharmacokinetics : The cyclohexene moiety may enhance membrane permeability compared to fully aromatic systems (e.g., H-series), though its unsaturated nature could increase metabolic susceptibility.
- Target Selectivity: The pyrazole-carboxamide scaffold may favor kinases or receptors recognizing dual hydrogen-bond donors/acceptors, analogous to H-series inhibitors targeting ATP-binding pockets .
- Optimization Potential: Introducing polar substituents (e.g., hydroxyl or amine groups) on the cyclohexene ring could improve solubility without compromising rigidity.
Biological Activity
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, with the CAS number 2034326-09-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
The molecular formula for this compound is C18H21N3O, with a molecular weight of 295.4 g/mol. The structure features a cyclohexene ring, a pyrazole moiety, and an amide functional group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O |
| Molecular Weight | 295.4 g/mol |
| CAS Number | 2034326-09-3 |
Synthesis
The synthesis of this compound typically involves the reaction of 4-phenylpyrazole derivatives with cyclohexenecarboxylic acid derivatives under controlled conditions. Methods may vary, but they often utilize standard organic synthesis techniques such as reflux or microwave irradiation to enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds related to the pyrazole structure. For instance, compounds with similar scaffolds have demonstrated cytotoxic activity against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxic Activity Against Leukemia
In a study evaluating novel pyrazole derivatives, compounds similar to this compound were tested against leukemia cell lines such as K562 and HL60. Results showed that certain derivatives exhibited significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For example:
- Inhibition of Kinases : Some pyrazole derivatives have been reported to inhibit kinases that are crucial for tumor growth.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Pharmacological Profile
The pharmacological profile of this compound suggests it could serve as a lead compound for developing new anticancer agents. Its relatively low toxicity towards normal cells compared to cancer cells is particularly promising for therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyrazole-carboxamide derivatives typically involves multi-step protocols, including cyclization, alkylation, and amidation. For example, pyrazole intermediates can be synthesized via [3+2] cycloaddition using hydrazines and diketones . Subsequent alkylation of the pyrazole nitrogen (e.g., using 2-chloroethylamine) and coupling with cyclohex-3-enecarboxylic acid via carbodiimide-mediated amidation (e.g., EDCl/HOBt) are critical steps. Reaction optimization (e.g., solvent polarity, temperature, and catalyst choice) significantly impacts yield. For instance, polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while temperatures ≥80°C improve cyclization efficiency .
Q. How can structural confirmation of the compound be achieved using spectroscopic and crystallographic techniques?
Methodological Answer:
- NMR Spectroscopy: - and -NMR are essential for confirming regiochemistry of the pyrazole ring and substituent positions. For example, the pyrazole C-3 proton typically resonates at δ 6.5–7.0 ppm, while cyclohexene protons appear as multiplet signals at δ 5.5–6.0 ppm .
- X-ray Crystallography: Single-crystal X-ray diffraction resolves stereochemical ambiguities. A study on a related pyrazole-carboxamide revealed a dihedral angle of 15.2° between the pyrazole and phenyl rings, critical for understanding π-π stacking interactions .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer: Solubility can be assessed via shake-flask methods in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol). Stability studies (25–60°C, 1–30 days) under oxidative (HO) and hydrolytic conditions (acid/base) are recommended. For example, cyclohexene moieties are prone to oxidation, requiring inert storage conditions (N atmosphere, −20°C) .
Advanced Research Questions
Q. How does the regioselectivity of pyrazole substitution affect the compound’s biological activity?
Methodological Answer: Regioselectivity in pyrazole synthesis (1H vs. 2H tautomers) directly impacts binding affinity to biological targets. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with receptors like cannabinoid CB1. For instance, 1H-pyrazole derivatives exhibit higher binding affinity due to optimal hydrogen bonding with Ser383 in CB1’s active site . Experimental validation via competitive radioligand assays (e.g., using [³H]CP-55,940) is recommended .
Q. What analytical strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
Methodological Answer:
- Meta-Analysis: Compare IC values across studies, adjusting for assay variability (e.g., cell line differences, incubation times). For example, discrepancies in cyclohexene-carboxamide cytotoxicity (e.g., HeLa vs. MCF-7 cells) may arise from differential membrane permeability .
- Structure-Activity Relationship (SAR) Modeling: Use QSAR tools (e.g., CoMFA) to correlate substituent electronic parameters (Hammett σ) with activity .
Q. How can metabolic stability and cytochrome P450 interactions be evaluated for this compound?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate with human liver microsomes (HLMs) and NADPH to measure half-life (t) and intrinsic clearance (Cl). LC-MS/MS quantifies parent compound depletion .
- CYP Inhibition Screening: Use fluorescent probes (e.g., Vivid® CYP450 kits) to assess inhibition of CYP3A4, 2D6, and 2C9 isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
